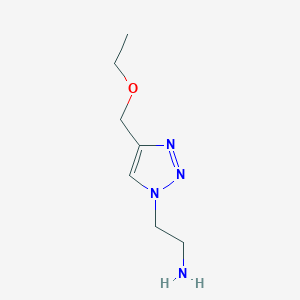
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Overview
Description
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is an intriguing chemical compound with potential applications in cutting-edge scientific research. It is offered by various chemical suppliers, indicating its relevance in the field .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, has been a topic of interest in recent scientific literature . Various strategies have been developed, including the Gewald condensation reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The this compound molecule incorporates this thiophene structure, indicating its potential for diverse chemical properties and applications .Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction . In these reactions, an iminyl radical is initially generated by a single-electron-transfer (SET) process .Scientific Research Applications
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is widely used in a variety of scientific research applications. It is used as a building block for the synthesis of other organic compounds, such as drugs and pharmaceuticals. It is also used in biochemical and physiological studies, as it has been found to have an effect on the activity of enzymes and proteins. In addition, this compound is used in the study of the mechanisms of action of drugs and as a tool to study drug metabolism.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is not yet fully understood. It is believed that the thiophene ring in this compound binds to the active sites of enzymes and proteins, thus inhibiting their activity. In addition, the pyrazole moiety of this compound is thought to bind to receptors, such as G-protein coupled receptors, thus modulating their activity.
Biochemical and Physiological Effects
This compound has been found to have an effect on the activity of enzymes and proteins. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, it has been found to modulate the activity of G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it has a wide range of applications in both biochemical and physiological studies. The main limitation of using this compound in laboratory experiments is that it is not as widely available as other compounds, such as ethyl acetate and thiophene-3-carboxaldehyde.
Future Directions
There are several potential future directions for research using 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde. One potential direction is to further explore the mechanism of action of this compound, as well as its effects on enzymes and proteins. Additionally, further research could be conducted to explore the potential applications of this compound in the synthesis of other organic compounds and drugs. Additionally, further research could be conducted to explore the potential of this compound in the study of drug metabolism and drug-drug interactions. Finally, further research could be conducted to explore the potential of this compound in the study of cancer and other diseases.
properties
IUPAC Name |
2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-13-7-9(3-5-14)11(12-13)10-4-6-15-8-10/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRGZHMYVBCAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)